Pyrrolidine vs. Morpholine/Piperazine at Triazine 4,6-Positions: QSAR-Derived Cytotoxicity Advantage in Colon Carcinoma
In a systematic QSAR study of twenty symmetrical chlorophenylamino-s-triazine derivatives, the pyrrolidine-substituted compound 4c (2,4-dichlorophenyl, pyrrolidine) achieved an IC₅₀ of 1.71 μM against C26 colon carcinoma cells, surpassing the clinical benchmark paclitaxel (IC₅₀ = 2.30 μM) in the same assay system [1]. The QSAR model specifically attributes this potency enhancement to pyrrolidine-driven improvements in lipophilicity and π–π stacking, with pyrrolidine quantitatively outperforming both piperazine and morpholine at equivalent positions on the triazine scaffold [1]. This provides a class-level inference that the target compound's 4,6-bis(pyrrolidin-1-yl) configuration is intrinsically advantaged over 4,6-dimorpholino (e.g., XB6) or 4,6-bis(piperazin-1-yl) analogs for antiproliferative applications .
| Evidence Dimension | In vitro cytotoxicity against C26 murine colon carcinoma cells |
|---|---|
| Target Compound Data | No direct C26 data for target compound; class-level inference from pyrrolidine-substituted analog 4c: IC₅₀ = 1.71 μM (C26) |
| Comparator Or Baseline | Paclitaxel IC₅₀ = 2.30 μM (C26); morpholine-substituted s-triazine analogs showed weaker C26 potency in the same SAR series; piperazine analogs weaker still |
| Quantified Difference | Pyrrolidine-bearing analog 4c surpassed paclitaxel by 1.34-fold (Δ = 0.59 μM); QSAR model confirmed pyrrolidine > piperazine > morpholine rank order for C26 potency enhancement |
| Conditions | MTT assay, C26 murine colon carcinoma cell line; 48 h incubation; QSAR modeling via multiple linear regression (Pham et al., RSC Adv. 2025) |
Why This Matters
For researchers procuring s-triazine scaffolds for anticancer screening, the pyrrolidine substituent at positions 4 and 6 is QSAR-validated to enhance cytotoxicity relative to morpholine and piperazine, providing a data-driven basis for selecting the target compound over the more commonly available morpholino analog XB6.
- [1] Pham, E.C.; Nguyen, S.; Thi Le, K.A.; Thi Hong Do, T.; Truong, T.N. Design, Synthesis, in Vitro Cytotoxic Activity, and in Silico Studies of Symmetrical Chlorophenylamino-s-Triazine Derivatives. RSC Adv. 2025, 15, 41169–41188. DOI: 10.1039/D5RA05705A. View Source
